(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
Overview
Description
(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity :
- A study by Bogdanowicz et al. (2013) explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which is closely related to (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol. These compounds demonstrated significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Synthesis and Characterization of Derivatives :
- Nadimenti Mogulaiah, P. S. Sundar, and Tasleem (2018) synthesized novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. These derivatives, synthesized from 4-bromo aniline through Japp-Klingemann and Fischer indole cyclization reactions, were characterized by various spectroscopic methods (Nadimenti Mogulaiah, P. S. Sundar, & Tasleem, 2018).
Cytotoxicity and DNA Interaction Studies :
- A 2020 study by Reena R. Varma et al. synthesized rhenium(I) complexes with ligands, including 1-(6-bromopyridin-2-yl)ethan-1-one, showing significant cytotoxic nature against cancer cell lines and the ability to cleave genomic DNA of certain cells, indicating potential applications in cancer research (Varma et al., 2020).
Synthesis of C-ribonucleosides :
- Štefko et al. (2011) developed a methodology for preparing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides. These compounds, involving bromopyridyl intermediates similar to this compound, have implications in nucleoside chemistry and potentially in pharmacological applications (Štefko et al., 2011).
Synthesis of Carbapenems :
- Ohtake et al. (1997) synthesized (1R, 5S, 6S)-2-[(3S, 5S)-5-substituted pyrrolidin-3-ylthio]-6-[(R)-1-hydroxyethyl]-1-methyl-1-carbapen-2-em-3-carboxylic acid derivatives, showing potent antibacterial activity against various bacteria. These compounds, related to the pyrrolidin-3-yl moiety of this compound, highlight the compound's potential in developing new antibiotics (Ohtake et al., 1997).
Properties
IUPAC Name |
(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFQXQWZRXLBR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724446 | |
Record name | (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690265-87-3 | |
Record name | (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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